molecular formula C16H12F6 B14141502 1,1'-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene CAS No. 89185-53-5

1,1'-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene

Cat. No.: B14141502
CAS No.: 89185-53-5
M. Wt: 318.26 g/mol
InChI Key: DTOXIPGDFMHYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene is a fluorinated organic compound characterized by the presence of a hexafluorobutane moiety linked to two benzene rings

Preparation Methods

The synthesis of 1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and hexafluorobutane precursors.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium or nickel complexes.

    Synthetic Routes: One common synthetic route involves the coupling of benzene derivatives with hexafluorobutane precursors under controlled conditions. This may involve reactions such as Friedel-Crafts alkylation or cross-coupling reactions.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.

    Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene has several scientific research applications:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a probe or tool in biochemical assays.

    Medicine: In the field of medicine, the compound is investigated for its potential therapeutic applications. Its fluorinated structure may enhance the bioavailability and stability of pharmaceutical agents.

    Industry: Industrial applications include its use in the production of specialty chemicals, coatings, and polymers. The compound’s stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The specific pathways affected by the compound depend on its chemical structure and the biological context. For example, it may modulate signaling pathways or metabolic processes.

    Effects: The effects of the compound can range from inhibition or activation of specific enzymes to alterations in gene expression or cellular behavior.

Comparison with Similar Compounds

1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

89185-53-5

Molecular Formula

C16H12F6

Molecular Weight

318.26 g/mol

IUPAC Name

(1,1,1,2,3,3-hexafluoro-4-phenylbutan-2-yl)benzene

InChI

InChI=1S/C16H12F6/c17-14(18,11-12-7-3-1-4-8-12)15(19,16(20,21)22)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

DTOXIPGDFMHYGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C(F)(F)F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.